2-Amino-6-chloropyridin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung für die Untersuchung der Wechselwirkungen von N-Methyl-D-Aspartat-Rezeptor-Antagonisten und Monoaminoxidase-Inhibitoren.

Biologie: CHF-3381 wird verwendet, um die biologischen Wege zu untersuchen, die an neuropathischen Schmerzen und Epilepsie beteiligt sind.

Medizin: Die Verbindung hat in klinischen Studien vielversprechende Ergebnisse bei der Behandlung neuropathischer Schmerzen und Epilepsie gezeigt und bietet eine potenzielle neue therapeutische Option für Patienten

Wirkmechanismus

CHF-3381 übt seine Wirkungen aus, indem es N-Methyl-D-Aspartat-Rezeptorströme in Primärkulturen von kortikalen Neuronen blockiert. Diese Wirkung reduziert die Exzitotoxizität, die mit übermäßiger Glutamatfreisetzung verbunden ist, ein Schlüsselfaktor bei neuropathischen Schmerzen und Epilepsie . Darüber hinaus hemmt CHF-3381 die Monoaminoxidase-Aktivität, was zu erhöhten Spiegeln von Neurotransmittern wie Serotonin und Noradrenalin führt, die zur Linderung von Schmerzen und zur Verbesserung der Stimmung beitragen können .

Wirkmechanismus

Target of Action

The primary target of 2-Amino-6-chloropyridine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase that plays a crucial role in the control of the cell cycle and is essential for meiosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-6-chloropyridine. For instance, the compound is water-soluble , which suggests that it may spread in water systems and its action could be influenced by the aqueous environment.

Biochemische Analyse

Biochemical Properties

2-Amino-6-chloropyridine is involved in biochemical reactions as a substrate in a Ni (II)-catalyzed homo-coupling process, which results in the formation of diamino-2,2′-bipyridine

Molecular Mechanism

It is known to participate in a Ni (II)-catalyzed homo-coupling process to form diamino-2,2′-bipyridine

Dosage Effects in Animal Models

The effects of 2-Amino-6-chloropyridine at different dosages in animal models have been studied. In zebrafish embryos, the relative toxicity to embryo development was the highest for 2-Amino-6-chloropyridine, followed by impurity B and zopiclone, and the malformation rate and mortality of embryos were concentration-dependent .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CHF-3381 umfasst die Reaktion von 2,3-Dihydro-1H-inden-2-ylamin mit Acetamid unter spezifischen Bedingungen, um 2-[(2,3-Dihydro-1H-inden-2-yl)amino]acetamid-Monohydrochlorid zu bilden . Die Reaktion erfordert typischerweise eine kontrollierte Umgebung mit präzisen Temperatur- und pH-Bedingungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsverfahren

Die industrielle Produktion von CHF-3381 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Geräten, um Konsistenz und Qualität zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren .

Analyse Chemischer Reaktionen

Reaktionstypen

CHF-3381 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann je nach den verwendeten Bedingungen und Reagenzien zur Bildung verschiedener oxidierter Produkte führen.

Reduktion: Reduktionsreaktionen können die Struktur der Verbindung verändern, was möglicherweise ihre pharmakologischen Eigenschaften beeinflusst.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen, Drücke und pH-Werte, um die gewünschten Ergebnisse sicherzustellen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Reduktion zu dehydrierten Formen der Verbindung führen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

MK 801: Ein weiterer N-Methyl-D-Aspartat-Rezeptor-Antagonist mit ähnlichen neuroprotektiven Wirkungen.

Lamotrigin: Ein Antiepileptikum, das auch spannungsgesteuerte Natriumkanäle hemmt, aber keine N-Methyl-D-Aspartat-Rezeptorströme blockiert.

Safinamid: Ein selektiver Monoaminoxidase-B-Inhibitor mit zusätzlichen Eigenschaften zur Hemmung der Glutamatfreisetzung

Einzigartigkeit

CHF-3381 ist einzigartig in seiner doppelten Wirkung als N-Methyl-D-Aspartat-Rezeptor-Antagonist und Monoaminoxidase-Inhibitor. Dieser duale Mechanismus ermöglicht es, mehrere an neuropathischen Schmerzen und Epilepsie beteiligte Wege anzugreifen, was möglicherweise umfassendere therapeutische Vorteile bietet als Verbindungen mit einer einzigen Wirkungsweise .

Eigenschaften

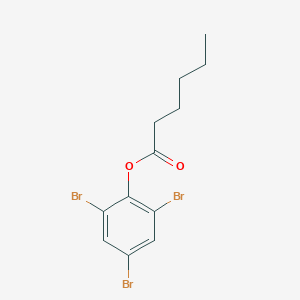

IUPAC Name |

6-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYJTLDIQBWBHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196575 | |

| Record name | Pyridine, 2-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45644-21-1 | |

| Record name | 6-Chloro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45644-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-amino-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045644211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and spectroscopic data for 2-amino-6-chloropyridine?

A1: 2-Amino-6-chloropyridine has the molecular formula C5H5ClN2 and a molecular weight of 128.56 g/mol. Spectroscopically, it has been extensively studied using Fourier transform infrared (FT-IR) and FT-Raman techniques. These studies provide detailed information about the vibrational modes and structural characteristics of the molecule. []

Q2: How is 2-amino-6-chloropyridine synthesized?

A2: Several synthetic routes are available for 2-amino-6-chloropyridine. One common method involves the reduction of 2-hydrazino-6-chloropyridine under various conditions, with the most effective being catalytic reduction using hydrazine and Raney nickel. [] Another approach utilizes a multi-step process starting from 2,6-dichloropyridine, proceeding through 2-hydrazino- and 2-azido- intermediates to yield the final product. [] Direct chlorination of pyridine can also produce 2-amino-6-chloropyridine, albeit with significant by-product formation. []

Q3: Are there any computational chemistry studies on 2-amino-6-chloropyridine?

A3: Yes, computational studies employing Hartree-Fock (HF) and density functional theory (DFT) methods with the B3LYP functional and 6-311++G(d,p) basis set have been used to investigate the geometrical parameters, vibrational frequencies, IR intensities, and Raman activities of 2-amino-6-chloropyridine. These calculations provide insights into the electronic structure and spectral properties of the molecule. []

Q4: Has 2-amino-6-chloropyridine been used in the synthesis of other compounds?

A4: Absolutely, 2-amino-6-chloropyridine serves as a versatile building block in organic synthesis. For example, it has been used as a starting material for synthesizing various heterocyclic compounds, including pyrazolopyridines, pyridopyrimidines, benzodiazepines, and benzothiazepines. [] It is also a key precursor in synthesizing 1-alkyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, a class of compounds with antibacterial activity. []

Q5: What is known about the structure-activity relationship (SAR) of compounds derived from 2-amino-6-chloropyridine?

A5: Studies exploring the SAR of 2-amino-6-chloropyridine derivatives, particularly those with antibacterial activity, have revealed important insights. For instance, introducing a cyclic amine substituent at the 7-position of 1-alkyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, derived from 2-amino-6-chloropyridine, significantly enhances their in vitro antibacterial activity, particularly against Pseudomonas aeruginosa. [] These findings highlight the impact of specific structural modifications on the biological activity of these compounds.

Q6: Are there any reported applications of 2-amino-6-chloropyridine derivatives in medicinal chemistry?

A6: Yes, 2-amino-6-chloropyridine derivatives have shown promise in medicinal chemistry. For instance, they have been explored as potential antiviral agents against Human Cytomegalovirus (HCMV). Researchers designed novel amino-substituted imidazopyridine nucleoside derivatives as analogs of the HCMV inhibitor Maribavir, starting from 2-amino-6-chloropyridine. []

Q7: What analytical techniques are commonly employed to characterize and quantify 2-amino-6-chloropyridine?

A7: Common analytical methods used to characterize and quantify 2-amino-6-chloropyridine include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. [] These techniques provide complementary information regarding the compound's structure, purity, and elemental composition.

Q8: What is known about the supramolecular interactions of 2-amino-6-chloropyridine?

A8: Investigations into the supramolecular interactions of 2-amino-6-chloropyridine have revealed its ability to form co-crystals. For instance, a 1:1 co-crystal of 2-amino-6-chloropyridine with glutaric acid has been reported. This co-crystal is stabilized by a network of hydrogen bonds, including N—H...O and O—H...N interactions between the base and acid molecules, as well as O—H...O hydrogen bonds between adjacent acid molecules. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B103785.png)

![4-[Chloro(phenyl)acetyl]morpholine](/img/structure/B103788.png)